2-Cyclobutyl-2-methylpropan-1-amine hydrochloride
Description
Molecular Topology and Bonding Configuration
Core Structural Features
2-Cyclobutyl-2-methylpropan-1-amine hydrochloride (C₈H₁₈ClN) is a secondary amine derivative characterized by a cyclobutyl ring, a tertiary carbon center, and a protonated primary amine group. The molecular structure consists of:
- Cyclobutyl moiety : A four-membered, non-aromatic ring with bond angles of ~90°, introducing significant ring strain (26.3 kcal/mol) compared to ideal tetrahedral geometry.
- Tertiary carbon : A central carbon atom bonded to two methyl groups, a cyclobutyl ring, and a CH₂NH₃⁺ group.
- Protonated amine : The primary amine (NH₂) is replaced by NH₃⁺ due to hydrochloride salt formation, enabling ionic interactions with the chloride counterion.
Table 1: Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₈ClN | |
| SMILES | CC(C)(CN)C1CCC1 | |
| InChIKey | QUXXHKIXWXOGGC-UHFFFAOYSA-N | |
| Molecular weight | 164 g/mol | |
| Polar surface area | 26 Ų |
Bonding and Hybridization
The cyclobutyl ring adopts a puckered conformation to alleviate torsional strain, with C–C bond lengths averaging 1.55 Å and C–C–C bond angles of ~88.9°. The tertiary carbon center exhibits sp³ hybridization, while the cyclobutyl carbons are also sp³ hybridized. The NH₃⁺ group forms ionic interactions with the chloride ion, stabilizing the crystal lattice.
Crystallographic Analysis and Conformational Isomerism
Crystal Packing and Hydrogen Bonding
The hydrochloride salt crystallizes in a manner dominated by N–H⋯Cl⁻ and N–H⋯π interactions. Key features include:
- Primary interactions : The NH₃⁺ group participates in strong hydrogen bonds with chloride ions (N⋯Cl distances: ~3.0–3.5 Å).
- Secondary interactions : Cyclobutyl CH groups engage in weak van der Waals contacts with adjacent aromatic or aliphatic moieties.
Table 2: Comparative Crystal Data for Cyclobutylamine Derivatives
Conformational Flexibility
The cyclobutyl ring undergoes ring inversion via a planar transition state (energy barrier: ~1.45 kcal/mol). This dynamic behavior influences crystal packing diversity, allowing multiple conformational isomers to coexist in the solid state.
Comparative Analysis with Related Cyclobutylamine Derivatives
Structural Analogues
1-Cyclobutyl-2-methylpropan-2-amine Hydrochloride
This positional isomer (C₈H₁₈ClN) differs in amine placement:
- Steric effects : The NH₃⁺ group is adjacent to the tertiary carbon, increasing steric hindrance and altering hydrogen bonding patterns.
- Crystal packing : Weak C–H⋯Cl interactions dominate, leading to distinct supramolecular architectures.
2-Cyclobutyl-3,3-difluoro-2-methylpropan-1-amine
The introduction of fluorine atoms (C₈H₁₅F₂N) modifies electronic properties:
- Electron-withdrawing effects : Fluorine increases bond polarity, enhancing dipole-dipole interactions in the crystal lattice.
- Steric impact : Bulky fluorine atoms restrict rotational freedom around the C–C bond.
Table 3: Key Differences in Cyclobutylamine Derivatives
| Feature | 2-Cyclobutyl-2-methylpropan-1-amine HCl | 1-Cyclobutyl-2-methylpropan-2-amine HCl | 2-Cyclobutyl-3,3-difluoro-2-methylpropan-1-amine |
|---|---|---|---|
| Polar surface area | 26 Ų | 24 Ų | 32 Ų |
| LogP | 1.71 | 1.68 | 1.92 |
| Rotatable bonds | 2 | 2 | 1 |
Impact of Substituents on Crystal Behavior
Fluorination Effects
Fluorine substitution at the tertiary carbon (as in 2-cyclobutyl-3,3-difluoro-2-methylpropan-1-amine) increases:
- Molecular rigidity : Reduced rotational freedom around the C–C bond.
- Hydrogen bond capacity : Enhanced dipole interactions between fluorine and neighboring groups.
Positional Isomerism
1-Cyclobutyl-2-methylpropan-2-amine hydrochloride exhibits:
Properties
IUPAC Name |
2-cyclobutyl-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,6-9)7-4-3-5-7;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORKNMBJFXUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclobutyl Ketone Derivatives
Reaction Description:
Reductive amination is a preferred method where cyclobutyl ketone is reacted with methylamine or a suitable amine source under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the corresponding amine.-
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation
- pH: Slightly acidic to neutral to favor imine formation and reduction
Outcome:
This method yields 2-cyclobutyl-2-methylpropan-1-amine as a free base, which can be isolated and purified before hydrochloride salt formation.
Nucleophilic Substitution via Alkyl Halide Intermediates
Reaction Description:
An alternative approach involves preparing an alkyl halide intermediate, such as 2-cyclobutyl-2-methylpropan-1-yl halide, which is then treated with ammonia or amine nucleophiles to substitute the halide with an amine group.Halogenation Step:
Halogenation of the corresponding alcohol precursor can be achieved using methylmagnesium iodide (MeMgI) or similar Grignard reagents, which convert mesylates or tosylates into alkyl iodides or bromides through an SN2 mechanism with inversion of configuration.Amination Step:
The alkyl halide intermediate is reacted with ammonia or amine under controlled conditions to yield the amine.
Formation of Hydrochloride Salt
Procedure:
The free amine is dissolved in a suitable solvent (e.g., ethanol or ether), and anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise to precipitate the hydrochloride salt.Advantages:
The hydrochloride salt form improves compound stability, crystallinity, and handling properties.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Halogenation Efficiency:
The use of methylmagnesium iodide (MeMgI) for converting mesylates to alkyl iodides is highly efficient, yielding up to 94% with minimal elimination products when optimized at 0 °C for 5 minutes. This step is crucial for preparing the alkyl halide intermediate for subsequent amination.Amination Reaction:
Nucleophilic substitution with ammonia or amines is sensitive to reaction conditions. Elevated temperatures and prolonged reaction times favor higher yields but can increase side reactions such as elimination or over-alkylation. Careful control of stoichiometry and temperature is required.Reductive Amination Advantages:
This method can directly convert ketones to amines in one pot, reducing steps and improving overall yield. It is widely used due to operational simplicity and scalability.Salt Formation: Conversion to hydrochloride salt is straightforward and yields a stable, crystalline product suitable for storage and further applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
2-Cyclobutyl-2-methylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 2-cyclobutyl-2-methylpropan-1-amine hydrochloride and analogous compounds:
Key Differences and Implications
Ring Size and Strain
- Cyclobutyl vs. Cyclopropyl : The cyclobutyl group in the target compound has less ring strain than cyclopropyl analogs (e.g., 2-cyclopropylpropan-2-amine hydrochloride), which may enhance thermal stability and reduce reactivity in ring-opening reactions .
- Cyclobutyl vs.
Substituent Effects
- Methyl Group Placement: The methyl group on the amine-bearing carbon in 2-cyclobutyl-2-methylpropan-1-amine provides steric hindrance, which could protect the amine from oxidation or degradation, a feature absent in less-substituted analogs like chlorphenoxamine hydrochloride .
Pharmacological Relevance
Physicochemical Properties
- Hydrophobicity: Cyclohexyl > cyclobutyl > cyclopropyl due to increasing nonpolar surface area. This trend suggests the cyclobutyl compound may exhibit moderate lipophilicity, balancing solubility and membrane permeability.
- Stability : Steric protection in the target compound could enhance stability under acidic or oxidative conditions compared to linear amines like benzylamine hydrochloride .
Biological Activity
2-Cyclobutyl-2-methylpropan-1-amine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHN·HCl
Molecular Weight : 163.69 g/mol
SMILES Notation : CC(C)(CN)C1CCC1
InChIKey : QUXXHKIXWXOGGC-UHFFFAOYSA-N
The compound features a cyclobutyl group attached to a methylpropanamine structure, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). While specific molecular targets are still under investigation, preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. This modulation could potentially lead to effects on mood, cognition, and behavior.
Biological Activity Overview
-
Neuropharmacological Effects :
- Initial studies indicate that the compound may exhibit stimulant-like effects, similar to other amines that interact with monoaminergic systems.
- It is hypothesized to influence pathways related to attention and arousal, making it a candidate for further exploration in treating conditions like ADHD or depression.
-
Selectivity and Potency :
- Comparative studies with similar compounds have shown that this compound has favorable selectivity profiles, minimizing off-target effects common in less selective agents.
-
Case Studies :
- In vitro assays have demonstrated that the compound can inhibit certain enzyme activities linked to metabolic pathways in cancer cells, suggesting potential anti-cancer properties.
- A notable study observed that the compound effectively penetrated the blood-brain barrier (BBB), which is crucial for CNS-targeted therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Cyclobutyl vs. Cyclohexyl | Cyclohexyl analogs showed increased potency in receptor binding assays. |
| Amine Positioning | Variations in amine positioning affected selectivity towards specific receptors. |
Research indicates that subtle changes in the structure can lead to significant differences in biological activity and receptor affinity.
Research Findings
Recent research has focused on evaluating the pharmacodynamics and pharmacokinetics of this compound:
- In Vivo Studies : Animal models have shown promising results regarding its efficacy in modulating behavior related to anxiety and depression.
- Toxicology Assessments : Safety profiles are being established, with initial findings indicating a low incidence of adverse effects at therapeutic doses.
Q & A
Q. What are the standard synthetic routes for 2-cyclobutyl-2-methylpropan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclobutylmethylamine and methyl iodide, followed by HCl salt formation . Optimization parameters include:
- Temperature : 40–60°C to balance reaction rate and byproduct formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%).
- Yield Monitoring : Use TLC or HPLC to track intermediate formation.
Table 1 : Example Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 50°C |
| Reaction Time | 6–8 hours |
| Solvent | DMF |
| HCl Concentration | 1.5 M |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclobutyl and methyl group integration (δ 1.2–2.5 ppm for cyclobutyl protons; δ 1.0 ppm for methyl) .
- Mass Spectrometry (MS) : ESI-MS in positive mode detects [M+H]⁺ at m/z 158.1 (free amine) and [M+Cl]⁻ at m/z 194.6 (hydrochloride).
- X-ray Crystallography : Resolves crystal packing and salt formation (Cl⁻ counterion coordination) .
Q. How does the compound behave in common chemical reactions (e.g., oxidation, substitution)?
- Methodological Answer :
- Oxidation : Reacts with KMnO₄ in acidic conditions to form a ketone derivative (monitor via IR for C=O stretch at ~1700 cm⁻¹) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces cyclobutyl strain, yielding a saturated cyclohexane analog.
- Substitution : Amine group reacts with acyl chlorides (e.g., acetyl chloride) to form amides (confirm via ¹H NMR loss of NH₂ signal).
Advanced Research Questions
Q. How can computational methods predict and optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways . Tools like ICReDD integrate reaction path searches with experimental data to:
- Predict intermediates (e.g., cyclobutyl carbocation stability).
- Optimize solvent effects using COSMO-RS simulations.
- Validate via in silico NMR shifts (≤2 ppm deviation from experimental data).
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (pH 7, 25°C) .
- Statistical DOE : Use factorial design to isolate variables (e.g., humidity, crystal size) affecting melting point .
- Interlaboratory Studies : Collaborate to validate data (e.g., DSC for melting point consistency).
Q. How can the compound’s interaction with biological targets (e.g., receptors) be systematically studied?
- Methodological Answer :
- Docking Simulations : AutoDock Vina predicts binding affinity to serotonin receptors (e.g., 5-HT₂A) .
- In Vitro Assays : Radioligand displacement studies (³H-LSD competition) quantify IC₅₀ values.
- SAR Analysis : Modify cyclobutyl substituents to correlate structure with activity (e.g., logP vs. EC₅₀).
Safety and Compliance
Q. What safety protocols are critical when handling this compound in a research setting?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods (vapor pressure: 0.1 mmHg at 20°C) .
- Spill Management : Neutralize with sodium bicarbonate, followed by adsorption (vermiculite).
- Waste Disposal : Incinerate at >800°C to avoid HCl emissions.
Applications in Research
Q. What role does this compound play in developing novel pharmaceutical intermediates?
- Methodological Answer :
- Fragment-Based Drug Design : Cyclobutyl groups enhance metabolic stability (e.g., protease inhibitors) .
- Prodrug Synthesis : Amine hydrochloride salts improve water solubility for IV formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

